molecular formula C2H6OSe B1214664 Dimethyl selenoxide CAS No. 4371-90-8

Dimethyl selenoxide

Cat. No. B1214664
CAS RN: 4371-90-8
M. Wt: 125.04 g/mol
InChI Key: OOYOEHGKYKMRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl selenoxide is an organoselenium compound with the molecular formula C2H6OSe . It is the simplest selenoether and occurs in trace amounts in anaerobic environments and in the atmosphere due to biomethylation of selenium .


Synthesis Analysis

Organoselenium compounds, such as Dimethyl selenoxide, are typically prepared by treating Se2− sources with electrophilic methylating agents . The carbon–selenium bond length is 1.943 Å and the C–Se–C bond angle is 96.2°, as determined by microwave spectroscopy .


Molecular Structure Analysis

The molecular structure of Dimethyl selenoxide has been analyzed using various techniques including nuclear magnetic resonance, infrared, and X-ray powder diffraction . The molecule exhibits a trigonal-pyramidal structure .


Chemical Reactions Analysis

Selenoxides, including Dimethyl selenoxide, can engage in a similar, but faster, redox chemistry compared to sulfoxides, and can easily oxidize thiols to disulfides at room temperature . The reductive mechanism of Dimethyl selenoxide has been explored, with particular attention devoted to the key role of sulfurane and selenurane intermediates .


Physical And Chemical Properties Analysis

Dimethyl selenoxide has a molecular formula of C2H6OSe, an average mass of 125.028 Da, and a mono-isotopic mass of 125.958389 Da . It is a colorless, malodorous liquid .

Scientific Research Applications

Cancer Prevention and Metabolism

Dimethyl selenoxide has been studied for its chemopreventive activities. A study found that its anticarcinogenic activity is relatively lower compared to other selenium compounds. This is attributed to its rapid metabolism to dimethyl selenide and trimethylselenonium, leading to its quick excretion. The study highlights the importance of selenium compounds capable of generating a steady stream of methylated metabolites, particularly monomethylated species, for chemopreventive potential (Ip, Hayes, Budnick, & Ganther, 1991).

Atmospheric Chemistry

In atmospheric chemistry, dimethyl selenoxide is a significant product of the gas-phase reaction of dimethyl selenide with ozone, with an estimated yield of around 90%. This process is important for understanding the atmospheric behavior of selenium compounds (Rael, Tuazon, & Frankenberger, 1996).

Coordination Chemistry and Stability

Dimethyl selenoxide has been structurally characterized in metal complexes. It binds to rhodium centers using its oxo functionality, demonstrating a preference for O-directed coordination. This contrasts with dimethyl sulfoxide's ambidentate (-S and -O) binding character in similar complexes. The study also noted that dimethyl selenoxide is less thermally stable than its sulfur analog, decomposing at temperatures around 135-140°C (Dikarev, Petrukhina, Li, & Block, 2003).

Plant Fungal Diseases and Insect Pest Control

Selenium, including compounds like dimethyl selenoxide, plays a role in enhancing plants' resistance to fungal diseases and insect pests. Plants can metabolize selenium into compounds such as dimethyl selenide, acting as insect repellent compounds (Li, Xian, Yuan, Lin, Chen, Wang, & Li, 2023).

Oxidation Mechanisms in the Atmosphere

The reaction mechanisms of dimethyl selenide and dimethyl selenoxide with the OH radical have been studied using quantum chemistry calculations. The findings provide insights into the atmospheric oxidation processes of these compounds (Wang & Tang, 2011).

Catalytic Applications

Selenoxides, including dimethyl selenoxide, have been explored as catalysts in various chemical reactions, such as the bromination of organic substrates. Their behavior as catalysts is influenced by substituent effects on the selenoxide moiety (Goodman & Detty, 2004).

Future Directions

Research into the properties and reactivity of organoselenium compounds, including Dimethyl selenoxide, is ongoing. Recent studies have explored the reductive mechanism of Dimethyl selenoxide and the role of chalcogen on the reaction substrate . Future research directions may include further exploration of these mechanisms, as well as the potential applications of Dimethyl selenoxide in various fields such as supramolecular chemistry, molecular recognition, crystal engineering, catalysis, and optoelectronics .

properties

IUPAC Name

methylseleninylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6OSe/c1-4(2)3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYOEHGKYKMRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195917
Record name Dimethylselenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl selenoxide

CAS RN

4371-90-8
Record name Dimethylselenoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylselenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylselenoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl selenoxide

Citations

For This Compound
237
Citations
AS Filatov, E Block, MA Petrukhina - Acta Crystallographica Section …, 2005 - scripts.iucr.org
The title molecule, C2H6OSe, has a trigonal–pyramidal structure analogous to that of its sulfur analog, dimethyl sulfoxide (DMSO). The Se—O distance in dimethyl selenoxide (DMSeO) …
Number of citations: 19 scripts.iucr.org
L Syper, J Młochowski - Synthesis, 1984 - thieme-connect.com
… We have now Found that its potassium salt 4 can be used instead of dimethyl selenoxide as an … This oxidant has the advantage in comparison with dimethyl selenoxide (2), that it is a …
Number of citations: 62 www.thieme-connect.com
EV Dikarev, MA Petrukhina, X Li, E Block - Inorganic chemistry, 2003 - ACS Publications
… the structural characterization of dimethyl selenoxide coordinated to … As a ligand, dimethyl selenoxide was found to bind to the … The study of dimethyl selenoxide in the gas phase at 135−…
Number of citations: 37 pubs.acs.org
L Wang, A Tang - Chemical Physics, 2011 - Elsevier
… The reaction mechanisms for dimethyl selenide (DMSe) and dimethyl selenoxide (DMSeO) with OH radical are studied by using quantum chemistry calculations. The structures are …
Number of citations: 11 www.sciencedirect.com
E Block, AS Filatov… - Acta Crystallographica …, 2005 - Wiley Online Library
The title molecule, C 2 H 6 OSe, has a trigonal–pyramidal structure analogous to that of its sulfur analog, dimethyl sulfoxide (DMSO). The Se—O distance in dimethyl selenoxide (…
Number of citations: 0 onlinelibrary.wiley.com
RM Rael, EC Tuzaon, WT Frankenberger Jr - Atmospheric Environment, 1996 - Elsevier
… work as dimethyl selenoxide [(… dimethyl selenoxide, as in the procedure followed in preparing an authentic sample of this compound, the positive verification that dimethyl selenoxide is …
Number of citations: 32 www.sciencedirect.com
KA Jensen, L Boje, L Henriksen - Acta Chem. Scand, 1972 - actachemscand.org
… The present investigation was initiated to compare the tendency of dimethyl selenoxide (… prepared from the metal chlorides and dimethyl selenoxide. The complexes are soluble in …
Number of citations: 33 actachemscand.org
M Mikolajczyk, J Luczak - The Journal of Organic Chemistry, 1978 - ACS Publications
… The present study on application of dimethyl selenoxide(1) as oxidizing agent was extended to thiocarbonyl compounds. In contrast to the electrophile-catalyzed Me2SO oxidation,4a’c …
Number of citations: 1 pubs.acs.org
ML Bird, F Challenger - Journal of the Chemical Society (Resumed), 1942 - pubs.rsc.org
Methane-, ethane-, and propane-1-seleninic acids give the potassium salts of the corresponding alkaneselenonic acids, R* SeO, H, on oxidation with potassium permanganate. These …
Number of citations: 96 pubs.rsc.org
F Ogura, T Otsubo, T Wirth, ZA Khan - 2010 - orca.cardiff.ac.uk
… Handling, Storage, and Precautions: hygroscopic; decomposes in ether, acetonitrile, THF, and CS2; since the reactions of dimethyl selenoxide often produce volatile organoselenium …
Number of citations: 2 orca.cardiff.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.